molecular formula C15H11BrN2O2S2 B2985729 N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-methoxybenzamide CAS No. 391229-46-2

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-methoxybenzamide

Cat. No.: B2985729
CAS No.: 391229-46-2
M. Wt: 395.29
InChI Key: RPDURHBBUGJWIL-UHFFFAOYSA-N
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Description

N-[4-(5-Bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-methoxybenzamide (CAS 391229-46-2) is a high-purity chemical reagent designed for advanced anticancer research. This compound belongs to a class of molecules known as 4-substituted methoxybenzoyl-aryl-thiazoles (SMART), which were developed from structural modifications of earlier lead compounds to significantly enhance antiproliferative activity . The molecular structure features three conjugated aromatic rings ("A", "B", and "C") with a ketone linkage, contributing to its biological activity and stability . Preliminary mechanism of action studies indicate that SMART analogues like this one exert their potent anticancer effects primarily through the inhibition of tubulin polymerization, a key mechanism for disrupting cell division in rapidly proliferating cancer cells . This makes it a valuable research tool for investigating novel therapeutic strategies against aggressive cancer types. Research on related SMART compounds has demonstrated highly improved growth inhibition, with activity in the low nanomolar range against tested melanoma and prostate cancer cells in vitro [citation:2). The presence of the bromothiophene and methoxybenzamide groups on the thiazole core is a key pharmacophore associated with this potent biological activity . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2O2S2/c1-20-10-4-2-3-9(7-10)14(19)18-15-17-11(8-21-15)12-5-6-13(16)22-12/h2-8H,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPDURHBBUGJWIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-methoxybenzamide is a synthetic compound that combines distinct chemical moieties, which contribute to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a bromothiophene unit, a thiazole ring, and a methoxybenzamide group. The synthesis typically involves multi-step organic reactions, including:

  • Formation of the Bromothiophene Intermediate : This is achieved through bromination of thiophene.
  • Thiazole Ring Formation : The bromothiophene intermediate reacts with thioamide in the presence of a base.
  • Coupling with Methoxybenzamide : The final step involves coupling the thiazole with 3-methoxybenzoyl chloride using a coupling agent.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance:

  • Mechanism of Action : The compound may inhibit specific kinases involved in cancer cell proliferation and survival.
  • Case Study : A study demonstrated that derivatives of thiazole compounds showed cytotoxic effects against various cancer cell lines, suggesting potential applications in chemotherapy .

Antimicrobial Activity

The structural components of this compound suggest potential antimicrobial properties:

  • In Vitro Studies : Compounds with similar structures have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli.
  • Research Findings : A recent study reported that thiazole derivatives exhibited promising antibacterial activity due to their ability to disrupt bacterial cell wall synthesis .

The biological activity of this compound is thought to involve:

  • Enzyme Inhibition : Binding to active sites on enzymes can lead to inhibition of their function.
  • Receptor Modulation : Interaction with cellular receptors may alter signaling pathways involved in cell growth and apoptosis.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-fluorobenzamideChlorine substitutionAnticancer
N-[4-(5-bromopyridin-4-yl)-1,3-thiazol-2-yl]-3-methoxybenzamidePyridine instead of thiopheneAntimicrobial
N-[4-(5-bromo-4-methylthiazol-2-yl)-1,3-thiazol-2-y]-benzamideMethyl substitution on thiazoleAntioxidant

Comparison with Similar Compounds

Chemical Structure :

  • Molecular Formula : C₁₅H₁₁BrN₂O₂S₂ (PubChem CID: 4087016) .
  • Key Features :
    • A benzamide scaffold with a 3-methoxy substituent on the benzene ring.
    • A 1,3-thiazole core substituted at the 4-position with a 5-bromothiophen-2-yl group.

Physicochemical Properties :

  • LogP : Predicted to be moderate (~2.5–3.0), similar to structurally related compounds (e.g., D4 receptor ligands with logP ~2.37–2.55) .
  • Bioactivity : The bromothiophene and thiazole moieties are associated with enzyme inhibition (e.g., PFOR enzyme in ) and receptor modulation (e.g., COX/LOX in ).

Structural and Functional Analogues

Table 1: Structural Comparison
Compound Name Key Structural Features Biological Activity Reference
Target Compound : N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-methoxybenzamide 3-Methoxybenzamide, 5-bromothiophen-2-yl-thiazole Potential enzyme/receptor modulation
Compound 6a : N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide Acetamide group, 4-hydroxy-3-methoxyphenyl-thiazole Non-selective COX-1/COX-2 inhibitor
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide Phenoxybenzamide, 4-methylphenyl-thiazole Plant growth modulation (129% activity)
MS8 : N-(4-methyl-1,3-thiazol-2-yl)-3-phenoxybenzamide 3-Phenoxybenzamide, 4-methyl-thiazole EHD4 inhibitor
Nitazoxanide derivative : N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide 2,4-Difluorobenzamide, 5-chloro-thiazole PFOR enzyme inhibition
Key Observations :

Substituent Impact: The 5-bromothiophene group in the target compound may enhance lipophilicity and π-stacking interactions compared to phenyl or methylphenyl substituents (e.g., ) . Methoxy vs. Phenoxy/Acetamide: The 3-methoxy group on benzamide (target) likely improves metabolic stability over phenoxy groups () but may reduce COX-2 selectivity compared to acetamide derivatives () .

Bioactivity Trends: Thiazole-benzamide hybrids generally exhibit enzyme/receptor modulation (e.g., COX, PFOR). The target compound’s bromothiophene may confer unique selectivity for redox-sensitive targets (e.g., akin to nitazoxanide derivatives in ) . Halogen Effects: Bromine (target) vs.

Pharmacological and Selectivity Profiles

Table 2: Pharmacological Comparison
Compound Name Target Receptor/Enzyme IC₅₀/Activity Selectivity Notes Reference
Target Compound Not explicitly reported N/A Hypothesized D4/COX affinity
Compound 7 (D4 ligand) : N-[2-[4-(3-cyanopyridin-2-yl)piperazin-1-yl]ethyl]-3-methoxybenzamide D4 dopamine receptor Nanomolar affinity >100-fold selectivity over D2/D3
Compound 6a COX-1/COX-2 IC₅₀ ~9.01 mM (COX-1), ~11.65 mM (COX-2) Non-selective
Nitazoxanide derivative PFOR enzyme Direct inhibition Broad-spectrum antiparasitic activity
Key Findings :
  • Receptor Selectivity : The target compound shares the 3-methoxybenzamide motif with Compound 7 (), a high-affinity D4 receptor ligand. However, the absence of a piperazine-ethyl linker in the target suggests divergent receptor targets .
  • COX Inhibition : Unlike Compound 6a (), the target lacks a hydroxyl group on the phenyl ring, which is critical for COX-2 selectivity .

Physicochemical and Pharmacokinetic Properties

Table 3: Physicochemical Comparison
Compound Name Molecular Weight LogP Solubility (Predicted) Reference
Target Compound 403.3 g/mol ~2.8 Moderate
Compound 7 (D4 ligand) 380.4 g/mol 2.37 High
N-[4-(1-cyclopropanecarbonyl-tetrahydroquinolin-6-yl)-1,3-thiazol-2-yl]-3-methoxy-N-methylbenzamide 439.5 g/mol ~3.2 Low
Key Insights :
  • The target compound’s lower molecular weight (~403 g/mol) compared to cyclopropane-tetrahydroquinoline derivatives () may enhance blood-brain barrier penetration .
  • LogP: The target’s logP (~2.8) aligns with CNS-active compounds (e.g., D4 ligands in ) but is lower than highly lipophilic derivatives (e.g., ), reducing nonspecific binding risks .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-methoxybenzamide?

  • Methodology : Use a two-step approach:

Thiazole ring formation : React 5-bromothiophene-2-carboxaldehyde with thiourea in the presence of iodine or bromine to form the 5-bromo-substituted thiazole core .

Amide coupling : Couple the thiazole-2-amine intermediate with 3-methoxybenzoyl chloride using pyridine as a base and solvent. Purify via recrystallization (e.g., methanol) .

  • Optimization : Monitor reaction progress via TLC and adjust stoichiometry to minimize byproducts like unreacted thiourea or over-brominated derivatives .

Q. How can the crystal structure and intermolecular interactions of this compound be characterized?

  • X-ray crystallography : Resolve the structure to confirm the planar conformation of the thiazole and benzamide moieties. Identify hydrogen bonds (e.g., N–H⋯N or C–H⋯O/F) that stabilize the crystal lattice .
  • Key parameters : Measure dihedral angles between the thiophene and benzamide groups to assess conjugation effects. Use software like OLEX2 for refinement .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Enzyme inhibition : Test against pyruvate:ferredoxin oxidoreductase (PFOR), a target for anaerobic pathogens, using spectrophotometric assays to monitor CoA-dependent substrate conversion .
  • Anti-inflammatory screening : Use COX-1/COX-2 inhibition assays with stably transfected cell lines, comparing IC₅₀ values to non-selective inhibitors like compound 6a (IC₅₀ ~9 mM for COX-1) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to enzymatic targets?

  • Docking studies : Use AutoDock Vina to model interactions with PFOR or COX-2. Prioritize hydrophobic interactions between the 5-bromothiophene and enzyme active sites, as seen in similar thiazole derivatives .
  • MD simulations : Run 100-ns trajectories to assess stability of the ligand-enzyme complex. Validate with experimental IC₅₀ data to resolve discrepancies between predicted and observed activity .

Q. What experimental approaches resolve contradictions in enzyme inhibition data across studies?

  • Control experiments : Include DMSO vehicle controls and reference inhibitors (e.g., nitazoxanide for PFOR) to normalize batch-to-batch variability .
  • Kinetic analysis : Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition mechanisms. For example, PFOR inhibition by nitazoxanide analogues is often non-competitive .

Q. How can structure-activity relationships (SARs) guide derivative design?

  • Modifications :

  • Thiophene ring : Replace bromine with electron-withdrawing groups (e.g., nitro) to enhance electrophilicity and PFOR binding .
  • Methoxy group : Substitute with hydroxyl (via BBr₃ demethylation) to improve solubility and COX-2 selectivity, as demonstrated in compound 6b (IC₅₀ ~11 mM for COX-2) .
    • Biological validation : Compare derivative activities in dual-target (PFOR/COX) assays to identify synergistic or antagonistic effects .

Q. What analytical techniques quantify metabolic stability in vitro?

  • HPLC-MS/MS : Incubate the compound with liver microsomes (human/rat) and monitor degradation over time. Use NADPH cofactors to assess cytochrome P450-mediated metabolism .
  • Metabolite identification : Fragment ions via high-resolution MS to detect hydroxylation or demethylation products .

Key Notes

  • Contradictions : PFOR inhibition mechanisms vary between derivatives; validate with kinetic assays .
  • Methodological rigor : Prioritize peer-reviewed synthesis protocols (e.g., Acta Crystallographica) and enzyme assays with published IC₅₀ values .

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